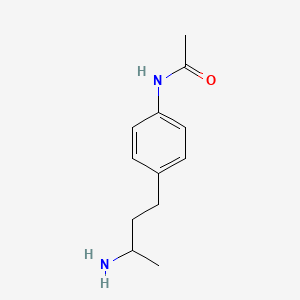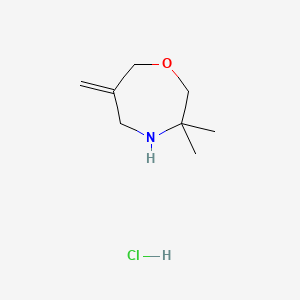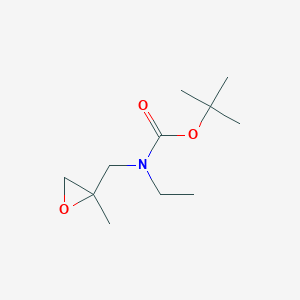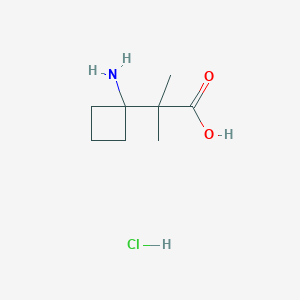
n-(4-(3-Aminobutyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(3-Aminobutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-aminobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(3-Aminobutyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 3-aminobutylamine.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and 3-aminobutylamine to form an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
n-(4-(3-Aminobutyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, n-(4-(3-Aminobutyl)phenyl)acetamide serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity towards biological targets.
Medicine
This compound is investigated for its potential therapeutic properties. It may act as an analgesic, anti-inflammatory, or anticancer agent, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
Wirkmechanismus
The mechanism by which n-(4-(3-Aminobutyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetamide group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. The 3-aminobutyl chain provides additional flexibility and binding opportunities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(4-(3-Aminopropyl)phenyl)acetamide: Similar structure but with a shorter alkyl chain.
n-(4-(3-Aminobutyl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
n-(4-(3-Aminobutyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-aminobutyl chain provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-[4-(3-aminobutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(13)3-4-11-5-7-12(8-6-11)14-10(2)15/h5-9H,3-4,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VCMNVZSWBBVHSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)NC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)





